

5-Methoxyisatin chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxyisatin

Cat. No.: B1196686

[Get Quote](#)

5-Methoxyisatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of **5-Methoxyisatin**, a key intermediate in the synthesis of various bioactive compounds. This document summarizes its fundamental physicochemical characteristics, spectroscopic data, and synthetic methodology. Furthermore, it delves into the biological signaling pathways of a notable derivative, offering insights for researchers in drug discovery and development.

Core Chemical Properties

5-Methoxyisatin, also known as 5-methoxy-1H-indole-2,3-dione, is a solid that typically appears as orange to amber to dark red powder or crystals.^{[1][2]} It is soluble in cold water.^[1] A comprehensive summary of its key chemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ NO ₃	[3]
Molecular Weight	177.16 g/mol	[3]
Melting Point	201-205 °C	[4]
Appearance	Orange to amber to dark red powder/crystal	[1][2]
Solubility	Soluble in cold water	[1]
pKa (Predicted)	9.73 ± 0.20	[1]
Density (Predicted)	1.346 ± 0.06 g/cm ³	[1]

Structural Information

The molecular structure of **5-Methoxyisatin** consists of an indole core with a methoxy group substituted at the 5-position and two carbonyl groups at the 2 and 3-positions.

Crystallographic Data

As of the latest available data, a definitive crystal structure for the parent **5-Methoxyisatin** (1H-indole-2,3-dione, 5-methoxy-) has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.[5][6]

However, crystallographic data for numerous derivatives of **5-Methoxyisatin** are available, providing valuable insights into the molecular geometry and packing of related structures. For illustrative purposes, the crystallographic data for a closely related thiosemicarbazone derivative is often studied. It is imperative to note that the following data does not represent **5-Methoxyisatin** itself but one of its derivatives.

Spectroscopic Profile

The structural identity and purity of **5-Methoxyisatin** are routinely confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (^1H NMR) spectrum of **5-Methoxyisatin** in deuterated chloroform (CDCl_3) exhibits characteristic signals corresponding to its molecular structure.[4]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference(s)
10.86	s	1H	N-H	[4]
7.17	dd ($J = 1.0, 2.5$ Hz)	1H	Aromatic C-H	[4]
7.06	s	1H	Aromatic C-H	[4]
6.84	d ($J = 8.6$ Hz)	1H	Aromatic C-H	[4]
3.74	s	3H	O-CH ₃	[4]

^{13}C NMR Spectroscopy

While detailed assignments for **5-Methoxyisatin** are not extensively reported in the immediate search results, data for its derivatives show characteristic peaks for the isatin moiety between 106.04–120.99 ppm and 158.21–155.78 ppm.[7][8] The carbonyl and imine carbons of these derivatives resonate at approximately 162.92–163.95 ppm and 133.48–135.21 ppm, respectively.[7][8]

Mass Spectrometry

The mass spectrum of **5-Methoxyisatin** shows a molecular ion peak corresponding to its molecular weight.[3] The NIST Mass Spectrometry Data Center reports a GC-MS with significant peaks at m/z values of 177, 149, 106, and 73.[3]

Infrared (IR) Spectroscopy

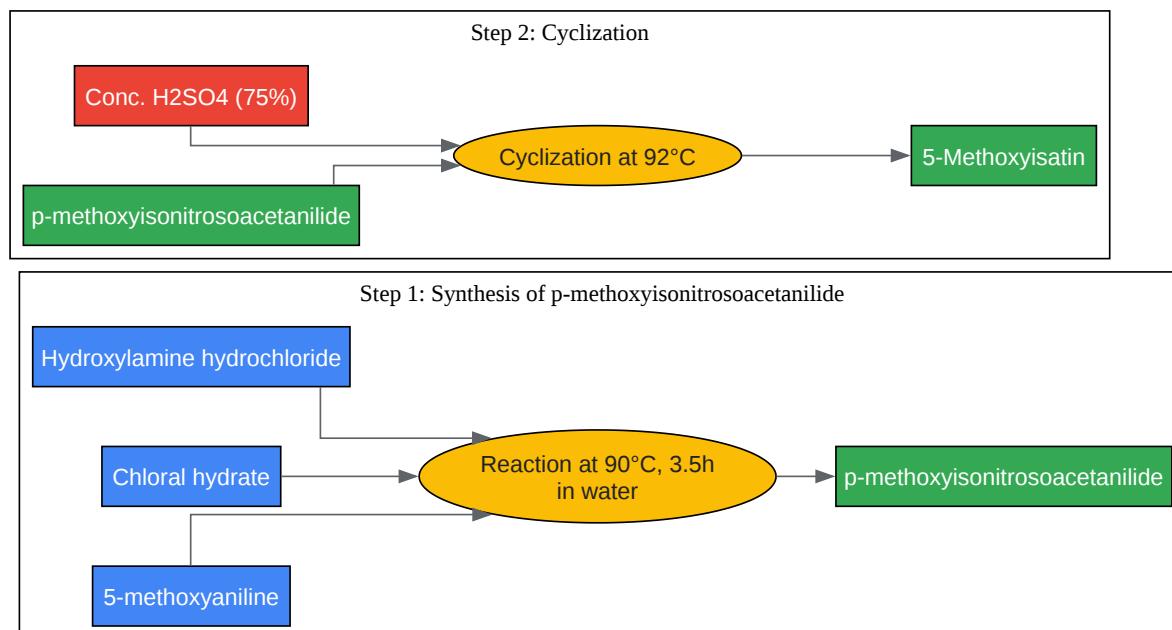
The IR spectrum of **5-Methoxyisatin** derivatives displays characteristic absorption bands. For instance, the C=O stretching vibration is typically observed in the range of 1676–1695 cm^{-1} . The N-H stretching of the indole ring appears in the region of 3167–3469 cm^{-1} . A strong band corresponding to the C-O-C stretching of the methoxy group is found between 1224–1242 cm^{-1} .[7][8]

Experimental Protocols

Synthesis of 5-Methoxyisatin

A common and effective method for the synthesis of **5-Methoxyisatin** involves a two-step process starting from 5-methoxyaniline.[\[4\]](#)

Step 1: Synthesis of p-methoxyisonitrosoacetanilide

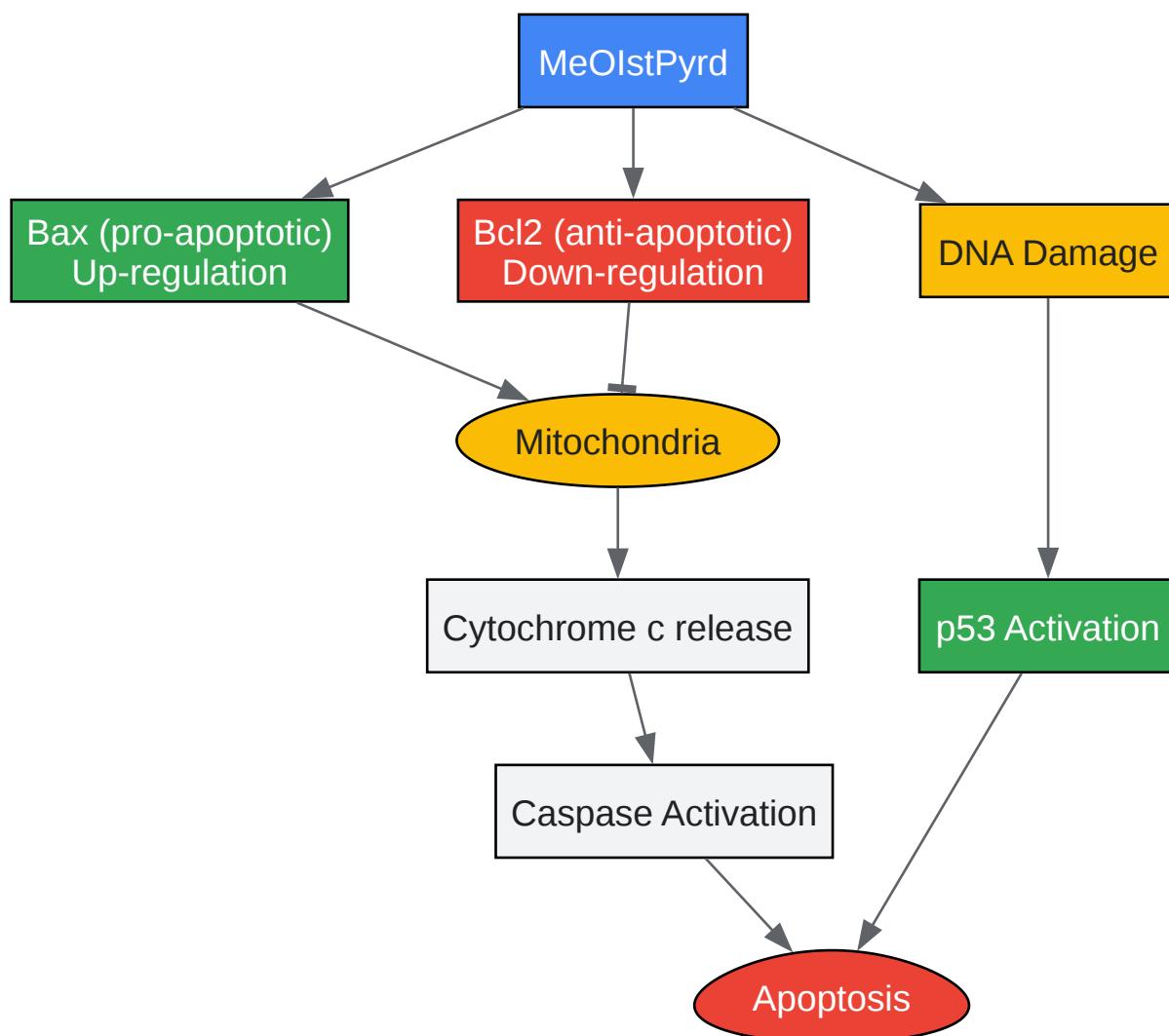

In a suitable reaction vessel, 5-methoxyaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. The reaction mixture is heated at 90°C for approximately 3.5 hours. This step yields p-methoxyisonitrosoacetanilide with a reported yield of 95%.[\[4\]](#)

Step 2: Cyclization to **5-Methoxyisatin**

The intermediate, p-methoxyisonitrosoacetanilide, is then subjected to cyclization using concentrated sulfuric acid (75%) at 92°C. This hydrolysis and subsequent ring-closure reaction affords **5-Methoxyisatin** in a yield of approximately 88%.[\[4\]](#)

A more detailed laboratory-scale procedure is as follows:

- Warm a solution of concentrated sulfuric acid (176 mL) containing water (5 mL) to 70°C.
- Add N-(2-hydroximino-acetyl)anisidine (25 g, 0.13 mol) portion-wise over 1 hour, maintaining the temperature between 70-80°C.
- After the addition is complete, reflux the mixture at 80°C for 15 minutes.
- Pour the reaction mixture into a beaker containing 500 g of ice and 800 mL of cold water.
- Collect the resulting black precipitate by vacuum filtration.
- Wash the precipitate with cold water until the pH of the filtrate is neutral (pH 7).
- Dry the solid in the air to obtain **5-Methoxyisatin**.[\[4\]](#)


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Methoxyisatin**.

Biological Activity and Signaling Pathways of a 5-Methoxyisatin Derivative

While **5-Methoxyisatin** serves as a crucial building block, its derivatives have been the primary focus of biological activity studies. One such derivative, **5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeO1stPyrd)**, has demonstrated significant anticancer properties. It is important to emphasize that the following signaling pathway is attributed to this specific derivative and not to the parent **5-Methoxyisatin**.

MeOlstPyrd has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Mechanistic studies have revealed that it can activate the mitochondrial intrinsic apoptotic pathway.^[7] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl2. This shift in the Bax/Bcl2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and ultimately leads to programmed cell death.^[7] Furthermore, MeOlstPyrd has been found to induce DNA damage and activate the tumor suppressor protein p53.^[7]

[Click to download full resolution via product page](#)

Caption: Apoptotic pathway of a **5-Methoxyisatin** derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methoxyisatin CAS#: 39755-95-8 [chemicalbook.com]
- 2. 5-Methoxyisatin | 39755-95-8 [sigmaaldrich.com]
- 3. 5-Methoxyisatin | C9H7NO3 | CID 38333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methoxyisatin synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeO1stPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methoxyisatin chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1196686#5-methoxyisatin-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1196686#5-methoxyisatin-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com